6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound is characterized by its unique nitrogen-containing ring structure, which imparts a variety of biological activities and potential applications in medicinal chemistry. The nitro group at the 6-position enhances its chemical reactivity and biological potency.
This compound is derived from the triazolo-pyrimidine family, which has been extensively studied for their pharmacological properties. The classification of 6-nitro-[1,2,4]triazolo[1,5-A]pyrimidine falls under heterocycles, specifically as an aromatic compound due to the presence of multiple nitrogen atoms that contribute to its electron delocalization.
The synthesis of 6-nitro-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through various methods:
The yields from these processes can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 6-nitro-[1,2,4]triazolo[1,5-A]pyrimidine features:
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions:
These chemical properties enable its use in synthesizing more complex pharmaceuticals and agrochemicals.
The mechanism of action for compounds like 6-nitro-[1,2,4]triazolo[1,5-A]pyrimidine often involves:
Research indicates that derivatives of this compound exhibit activity against influenza viruses by targeting RNA-dependent RNA polymerase (RdRP), demonstrating efficacy in inhibiting viral replication at micromolar concentrations without significant toxicity to host cells .
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine has several scientific applications:
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold was first synthesized in 1909 by Bulow and Haas, but its therapeutic potential remained unexplored until the late 20th century [3]. Early medicinal chemistry efforts focused on leveraging its nitrogen-rich heterocyclic structure for agrochemical applications, but the discovery of Trapidil (2), a coronary vasodilator and platelet-derived growth factor antagonist, marked its entry into clinical pharmacology. Trapidil was commercialized in Japan for ischemic disorders, validating the TP core as a biologically relevant pharmacophore [3]. A breakthrough emerged with the isolation of essramycin (1) from marine Streptomyces species, the first naturally occurring TP antibiotic exhibiting potent activity against Gram-positive and Gram-negative pathogens (MIC: 2–8 µg/mL) [3] [4]. This discovery accelerated synthetic innovations, including:
Table 1: Key Milestones in TP-Based Drug Development
Year | Compound | Significance | Reference |
---|---|---|---|
1909 | TP scaffold | First synthetic report | [3] |
1970s | Trapidil | First clinical TP drug (anti-ischemic) | [3] |
2008 | Essramycin | First natural TP antibiotic | [3] [4] |
2010s | PI3K inhibitors (e.g., 22–26) | Kinase-targeted TPs with nanomolar potency | [3] |
The TP core is isoelectronic with purines, sharing a delocalized 10-π electron system, but exhibits distinct electronic properties critical for bioisosterism [3]:
Table 2: Molecular Properties of TP vs. Purine
Property | TP Scaffold | Purine | Pharmacological Impact |
---|---|---|---|
π-Electron system | 10-π (aza-indolizine) | 10-π | Similar ATP-binding site recognition |
Tautomerism | Substituent-limited | Annular | Stable binding conformations in kinase targets (e.g., CDK-2) |
pKa | ~4.5 (N1) | ~2.5 (N1) | Enhanced solubility at physiological pH |
LogP (calculated) | 0.7–1.2 | -0.3–0.8 | Tunable membrane permeability |
Bioisosteric applications include:
Nitro substitution at C6 induces profound electronic and steric alterations that enhance target engagement:
Table 3: Pharmacological Profiles of Nitro-TP Derivatives
Compound | Substituents | Biological Activity | MIC/IC₅₀ |
---|---|---|---|
IV | 6-COOH, 7-OMe | Antimycobacterial (M. tuberculosis) | 92% inhibition at 6.25 µg/mL |
8b | 6-nitro, 2-hydrazide | DNA gyrase inhibition | IC₅₀ = 0.68 µM |
9a | 6-nitro, 2-amino | Broad-spectrum antibacterial | MIC = 0.25–0.5 µg/mL |
VC5977327 | 6-nitro, 2-amino | A₂A adenosine receptor antagonism | IC₅₀ < 10 nM |
Figure 1: Pharmacophore Mapping of 6-Nitro-TP Derivatives
Electrophilic region: NO₂ group → DNA groove insertion Hydrogen-bonding region: C2-NH₂ → Glu169 (A₂A receptor) N3 → Asn253 (A₂A receptor) Hydrophobic region: C7 substituents → Selectivity modulation
Synthetic accessibility enables rapid diversification: 6-Nitro-TPs are synthesized via nitration of 7-amino-TPs using HNO₃/H₂SO₄ (75–85% yield) or KNO₃/H₂SO₴ (Patent CN116621840B) [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9